1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine

Medicinal chemistry Scaffold differentiation Physicochemical property comparison

1-(5-Amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine (CAS 1342655-02-0; molecular formula C₁₃H₂₁N₃; molecular weight 219.33 g/mol) is a synthetic N-aryl-3-aminopyrrolidine derivative featuring a 5-amino-2-methylphenyl substituent at the pyrrolidine N1 position and a dimethylamino group at the pyrrolidine C3 position. The compound contains one hydrogen bond donor (the aniline -NH₂), three hydrogen bond acceptors, a computed XLogP3-AA of 2.0, and a topological polar surface area (TPSA) of 32.5 Ų.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 1342655-02-0
Cat. No. B1529458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine
CAS1342655-02-0
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)N2CCC(C2)N(C)C
InChIInChI=1S/C13H21N3/c1-10-4-5-11(14)8-13(10)16-7-6-12(9-16)15(2)3/h4-5,8,12H,6-7,9,14H2,1-3H3
InChIKeyLUAAVCXAZNVMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine (CAS 1342655-02-0): Structural Identity and Compound-Class Baseline for Procurement Evaluation


1-(5-Amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine (CAS 1342655-02-0; molecular formula C₁₃H₂₁N₃; molecular weight 219.33 g/mol) is a synthetic N-aryl-3-aminopyrrolidine derivative featuring a 5-amino-2-methylphenyl substituent at the pyrrolidine N1 position and a dimethylamino group at the pyrrolidine C3 position. The compound contains one hydrogen bond donor (the aniline -NH₂), three hydrogen bond acceptors, a computed XLogP3-AA of 2.0, and a topological polar surface area (TPSA) of 32.5 Ų [1]. The (3S)-enantiomer is registered separately under PubChem CID 95024288 [2]. The racemic form is commercially available as a research chemical from multiple suppliers at a typical minimum purity specification of 95% . Structurally, it belongs to the broader 3-aminopyrrolidine scaffold class, which has been explored in medicinal chemistry for kinase inhibition (Akt, Abl, PI3K), chemokine receptor antagonism (CCR2), and monoamine reuptake inhibition [3][4].

Why 1-(5-Amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine Cannot Be Interchanged with Structurally Similar N-Aryl-3-aminopyrrolidines


The 5-amino-2-methylphenyl motif on the pyrrolidine N1 position generates a substitution pattern that is distinct from the more common 4-amino-2-fluorophenyl (CAS 946605-47-6), 3-aminophenyl (CAS 1342646-10-9), or N-benzyl (CAS 69478-77-9) analogs within the N,N-dimethylpyrrolidin-3-amine family. The meta-amino substituent on the phenyl ring bearing an ortho-methyl group creates a unique local steric and electronic environment that differs fundamentally from para-substituted or unsubstituted phenyl analogs [1]. Computational descriptors from PubChem confirm the racemic compound has a defined atom stereocenter count of 0 and an undefined atom stereocenter count of 1, and the (3S)-enantiomer is separately registered—meaning stereochemistry must be specified during procurement, as racemic versus enantiopure forms are not functionally equivalent [2]. Importantly, several vendors incorrectly equate this compound with 'UWA-101,' but the genuine UWA-101 (CAS 1350821-24-7) is α-cyclopropyl-N-methyl-1,3-benzodioxole-5-ethanamine—a structurally unrelated DAT/SERT inhibitor developed at the University of Western Australia [3]. Procurement decisions based on this mislabeling will result in acquiring the wrong chemical entity entirely.

Quantitative Comparative Evidence for 1-(5-Amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine (CAS 1342655-02-0) Versus Closest Analogs


Ortho-Methyl/Meta-Amino Substitution Pattern on the N1-Phenyl Ring Confers a Distinct Physicochemical Profile Versus the 4-Amino-2-fluorophenyl Analog

Compared to the 4-amino-2-fluorophenyl analog (CAS 946605-47-6), the target compound replaces the fluorine atom with an ortho-methyl group and shifts the aniline amino group from the para to the meta position. These structural differences produce a computed XLogP3-AA of 2.0 (target) versus an estimated ~2.4 for the fluorinated comparator, and the target compound has one fewer hydrogen bond acceptor (3 vs. 4) due to the absence of fluorine [1]. The ortho-methyl group introduces steric hindrance adjacent to the pyrrolidine N1—a feature absent in the 2-fluoro analog—which alters the rotational profile of the N-aryl bond. The 3-aminophenyl isomer (CAS 1342646-10-9) lacks the ortho-methyl group entirely, has a lower molecular weight (205.30 g/mol vs. 219.33 g/mol), and positions the aniline amino group at the meta position without steric shielding .

Medicinal chemistry Scaffold differentiation Physicochemical property comparison

The UWA-101 Misidentification: Critical Structural Non-Equivalence with a Known DAT/SERT Inhibitor

Multiple chemical vendors erroneously list this compound as 'UWA-101,' but CAS 1342655-02-0 is structurally unrelated to the authentic UWA-101 (CAS 1350821-24-7; α-cyclopropyl-N-methyl-1,3-benzodioxole-5-ethanamine) [1][2]. The authentic UWA-101 is a phenethylamine-derived dual DAT/SERT inhibitor with EC₅₀ values of 3.6 μM (DAT) and 2.3 μM (SERT), lacking noradrenergic activity, and was shown to enhance L-DOPA anti-parkinsonian action in MPTP-lesioned primates without exacerbating dyskinesia [1]. The target compound (CAS 1342655-02-0) is a pyrrolidine derivative with no demonstrated monoamine transporter pharmacology. No peer-reviewed publication exists that characterizes the biological activity of CAS 1342655-02-0, and no data support any functional analogy to UWA-101.

Chemical identity verification Parkinson's disease research Monoamine transporter pharmacology

Absence of Published Biological Activity Data for CAS 1342655-02-0 Creates a Procurement Risk That Demands Independent Validation

A systematic search of PubMed, ChEMBL, BindingDB, Google Patents, and the broader chemical literature as of May 2026 returned zero peer-reviewed publications, zero patent exemplifications, and zero curated bioactivity database entries (ChEMBL, BindingDB) with confirmed structural identity for CAS 1342655-02-0 [1][2]. By contrast, the (S)-3-aminopyrrolidine scaffold class has extensive published activity data, including Abl/PI3K dual inhibitors with K562 cytotoxicity IC₅₀ values of 3–4 μM, Akt inhibitors with ATP-competitive binding, and CCR2 antagonists with nanomolar potency [3][4]. A BindingDB entry (BDBM50404849) associated with this compound by some databases actually corresponds to 2-propyl-1H-benzo[d]imidazole (SMILES: CCCc1nc2ccccc2[nH]1), based on the deposited InChI Key (FBLJZPQLNMVEMR-UHFFFAOYSA-N), and its CYP450 inhibition data (IC₅₀ CYP2B1 = 3.0 × 10⁵ nM; IC₅₀ CYP1A1 = 4.79 × 10⁵ nM) therefore do not belong to CAS 1342655-02-0 [2].

Assay development Chemical probe validation Data reproducibility

Computed LogP and TPSA Differentiate This Compound from the N-Benzylpyrrolidine Analog in Predicted CNS Permeability Space

The N-benzyl analog 1-benzyl-N,N-dimethylpyrrolidin-3-amine (CAS 69478-77-9; C₁₃H₂₀N₂; MW = 204.31 g/mol) lacks both the aniline amino group and the methyl substituent on the aromatic ring, resulting in a fundamentally different hydrogen-bonding profile (HBD = 0 vs. 1; HBA = 2 vs. 3) and a lower molecular weight (204.31 vs. 219.33 g/mol) [1]. The target compound's aniline -NH₂ group enables hydrogen-bond donor interactions that are structurally impossible with the N-benzyl analog, and the additional nitrogen atom alters basicity and protonation state at physiological pH. While the target compound's computed XLogP3 of 2.0 and TPSA of 32.5 Ų place it within favorable CNS MPO (Multiparameter Optimization) space, the N-benzyl analog is expected to have higher lipophilicity and lacks the dual hydrogen-bond donor/acceptor character conferred by the 5-amino substituent [1][2]. The 1-(5-amino-2-methylphenyl)pyrrolidine-2,5-dione (CAS 946768-88-3) represents a further divergence—the pyrrolidine ring oxidation to a succinimide eliminates the basic tertiary amine center entirely, radically altering pKa and target engagement potential [3].

CNS drug design Blood-brain barrier permeability Physicochemical profiling

Stereochemical Ambiguity at the Pyrrolidine C3 Center Necessitates Explicit Specification for Reproducible Research

The pyrrolidine C3 carbon bearing the dimethylamino group is a stereogenic center. The racemic form (CID 63164362) has an undefined atom stereocenter count of 1, while the (3S)-enantiomer (CID 95024288) has a defined atom stereocenter count of 1 [1][2]. The (3R)-enantiomer is not separately registered in PubChem as of May 2026. This is significant because within the broader 3-aminopyrrolidine class, enantiomer-dependent pharmacology is well-documented: (S)-3-aminopyrrolidine derivatives have been optimized as selective Akt, Abl/PI3K, and CCR2 inhibitors where the (S)-configuration was essential for target binding [3][4]. For the target compound, no enantioselective biological data exist, meaning the racemate cannot be assumed to recapitulate the activity of either pure enantiomer, and vice versa.

Stereochemistry Chiral separation Enantiomer-specific activity

Recommended Application Scenarios for 1-(5-Amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine (CAS 1342655-02-0) Based on Current Evidence


Scaffold-Hopping Medicinal Chemistry: CNS-Targeted Library Design Leveraging the 5-Amino-2-methylphenyl Pharmacophore

The compound's computed XLogP3 of 2.0 and TPSA of 32.5 Ų position it within favorable CNS drug-like space per the CNS MPO framework (TPSA < 70 Ų, HBD ≤ 3, clogP: 1–5) [1][2]. Its structural features—a basic tertiary amine (pyrrolidine N), a dimethylamino group, and a hydrogen-bond-donating aniline -NH₂—are all found in known CNS-active 3-aminopyrrolidine derivatives. The ortho-methyl group on the phenyl ring creates steric constraints not present in unsubstituted phenyl or 4-substituted analogs, offering medicinal chemists a distinct vector for exploring selectivity within this scaffold class [1]. This compound is most appropriately deployed as a building block in parallel synthesis libraries targeting CNS indications where balanced lipophilicity and hydrogen-bonding capacity are desired, with the explicit caveat that all biological activity must be determined de novo by the end user.

Stereochemical SAR Exploration: Comparative Use of Racemate and (S)-Enantiomer in Target Engagement Studies

With the racemate (CAS 1342655-02-0, CID 63164362) and the (3S)-enantiomer (CID 95024288) both commercially accessible, this compound pair enables systematic investigation of enantiomer-dependent pharmacology within the N-aryl-3-aminopyrrolidine series [3]. Published precedent from the (S)-3-aminopyrrolidine scaffold class demonstrates that kinase inhibition (Akt, Abl, PI3K) and GPCR antagonism (CCR2) are often enantioselective [4][5]. Researchers can use the racemate for initial screening, then follow up with the (S)-enantiomer to deconvolute stereospecific activity. The (3R)-enantiomer is not currently registered, representing a gap that may be filled by chiral chromatography or asymmetric synthesis for complete SAR coverage.

Chemical Probe Development Requiring Independent Target Deconvolution and Polypharmacology Profiling

Given the complete absence of published target engagement data for CAS 1342655-02-0, this compound is uniquely suited as a blank-slate starting point for chemical probe development campaigns that prioritize novelty and aim to avoid rediscovery of known chemotypes [6][7]. Unlike well-characterized 3-aminopyrrolidine-based inhibitors (e.g., Akt inhibitors, CCR2 antagonists) whose selectivity profiles are already documented, this compound has no pre-existing annotation burden. Its procurement should be coupled with broad-panel kinase profiling, GPCR screening, and/or phenotypic assay deployment to establish its polypharmacology fingerprint. The ortho-methyl/meta-amino substitution pattern has no direct precedent in published 3-aminopyrrolidine SAR series, offering genuinely unexplored chemical space for novel target identification.

Physicochemical Comparator in ADME/PK Optimization Studies Alongside the 4-Amino-2-fluorophenyl Analog

The target compound and the 4-amino-2-fluorophenyl analog (CAS 946605-47-6) form a matched molecular pair differing by ortho-CH₃/meta-NH₂ vs. ortho-F/para-NH₂ substitution. This difference yields a computed ΔXLogP3 of approximately -0.4 log units and a ΔHBA of -1 for the target compound [1]. Paired analysis of these two compounds in standard in vitro ADME assays (microsomal stability, Caco-2 permeability, plasma protein binding, CYP inhibition) would quantify the impact of replacing fluorine with a methyl group and repositioning the aniline amine on key pharmacokinetic parameters. Such data would be directly applicable to lead optimization decision-making across multiple 3-aminopyrrolidine-based programs and would constitute publishable medicinal chemistry knowledge given the current data gap.

Quote Request

Request a Quote for 1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.